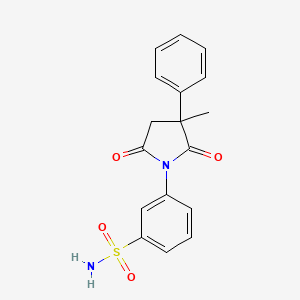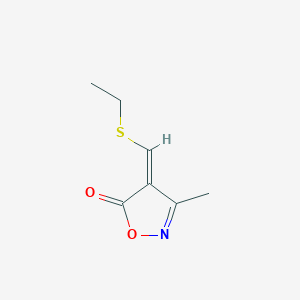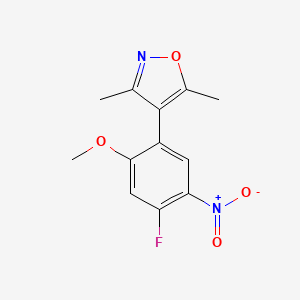
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of fluorine, methoxy, and nitro groups attached to a phenyl ring, along with a dimethylisoxazole moiety. Such structural diversity makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the nitration of 4-fluoro-2-methoxyaniline to introduce the nitro group, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine or methoxy groups .
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- 4-Fluoro-2-methoxy-5-nitroaniline
- 2-Fluoro-4-nitrophenol
Uniqueness
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and the presence of the isoxazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2095464-27-8 |
|---|---|
Molekularformel |
C12H11FN2O4 |
Molekulargewicht |
266.22 g/mol |
IUPAC-Name |
4-(4-fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11FN2O4/c1-6-12(7(2)19-14-6)8-4-10(15(16)17)9(13)5-11(8)18-3/h4-5H,1-3H3 |
InChI-Schlüssel |
QJPDNPIIFGIIIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
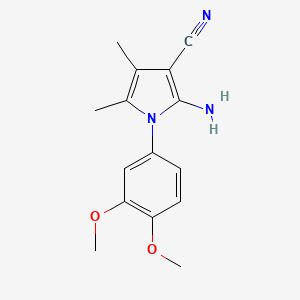
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)

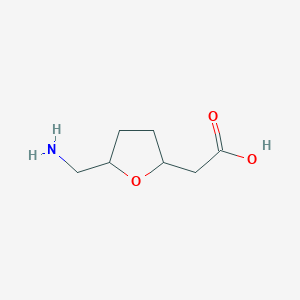
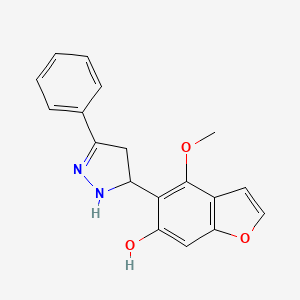
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)


![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
